N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine
Description
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a bifunctional pyrazole derivative characterized by two pyrazole rings linked via a methylene group. The first pyrazole ring (at position 5) is substituted with a difluoromethyl group (-CF₂H), while the second pyrazole (at position 3) bears a methyl group (-CH₃). This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H11F2N5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H11F2N5/c1-15-5-3-8(14-15)12-6-7-2-4-13-16(7)9(10)11/h2-5,9H,6H2,1H3,(H,12,14) |
InChI Key |
XGJSAHOEZJBCPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Copper-Promoted Difluoromethylation
A patented method for synthesizing structurally analogous pyrazole derivatives involves a two-step copper-mediated difluoromethylation process. While originally developed for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, this approach can be adapted for the target compound:
Step 1: Diazotization and Difluoromethylation
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes diazotization with tert-butyl nitrite and fluoroboric acid at 0–5°C. Subsequent treatment with (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of cuprous thiocyanate and cesium fluoride introduces the difluoromethyl group. Key advantages include:
-
Mild conditions (room temperature, 12-hour reaction time).
Step 2: Amine Linkage Formation
The ethyl ester intermediate undergoes hydrolysis followed by reductive amination with 1-methyl-1H-pyrazol-3-amine. Catalytic hydrogenation or sodium cyanoborohydride in methanol/acetic acid facilitates C–N bond formation.
Nucleophilic Substitution via Pyrazolylmethyl Halides
This method constructs the methylene bridge between pyrazole rings through alkylation:
-
Synthesis of 1-(Difluoromethyl)-1H-pyrazol-5-yl)methyl Chloride
-
Chlorination of 1-(difluoromethyl)-1H-pyrazol-5-methanol using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
-
Key parameters :
-
Temperature: 40–60°C
-
Solvent: Dichloromethane or toluene
-
Yield: 78–85%
-
-
-
Coupling with 1-Methyl-1H-pyrazol-3-amine
-
Reaction of the chloromethyl intermediate with 1-methyl-1H-pyrazol-3-amine in presence of:
-
Base: Triethylamine or DIEA (2 equiv)
-
Solvent: Acetonitrile or DMF
-
Time: 12–24 hours
-
-
Yield : 62–70% after purification
-
Reductive Amination Approach
A one-pot strategy avoids isolation of reactive intermediates:
Reaction Scheme :
1-(Difluoromethyl)-1H-pyrazol-5-carbaldehyde + 1-Methyl-1H-pyrazol-3-amine → Imine → Reduction → Target Compound
Conditions :
-
Reducing agent: Sodium triacetoxyborohydride (STAB)
-
Solvent: Dichloromethane with 1% acetic acid
-
Temperature: 25°C
-
Yield : 58% (crude), improving to 73% after optimizing stoichiometry
Comparative Analysis of Synthetic Methods
Critical Process Parameters
Solvent Effects
Temperature Optimization
Catalytic Systems
-
Cu(I)/CsF combination proves superior to Pd catalysts for difluoromethyl group introduction.
-
Boron trifluoride etherate (BF3·OEt2) accelerates imine formation in reductive amination.
Purification and Characterization
Chromatographic Techniques
-
Flash chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient) removes unreacted amines.
-
HPLC : C18 column, 0.1% TFA in water/acetonitrile for analytical purity >98%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl3):
Industrial-Scale Considerations
Cost Analysis of Reagents
Waste Stream Management
-
Fluoride byproducts : Neutralization with Ca(OH)2 generates CaF2 precipitate for safe disposal.
-
Copper residues : Ion-exchange resins recover >95% Cu(I) for reuse.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole carboxylic acids, while reduction may produce difluoromethyl pyrazole alcohols .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Properties
The table below compares the target compound with four closely related analogs, highlighting molecular formulas, weights, substituents, and key features:
Key Observations:
Alkyl Chain Modifications : The propyl-substituted derivative (291.73 Da) shows increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Heteroaromatic vs.
Stability Considerations:
- Difluoromethyl groups (-CF₂H) are less hydrolytically stable than trifluoromethyl (-CF₃) groups, which may limit applications in acidic environments .
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a pyrazole ring, which is further linked to another pyrazole ring through a methyl group. This configuration enhances its stability and bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound involves interaction with specific molecular targets:
- Antifungal Activity : The compound inhibits succinate dehydrogenase, a crucial enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production and leading to cell death.
Antioxidant Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antioxidant properties. In vitro studies have shown that compounds with similar structures demonstrate higher antioxidant activity compared to standard antioxidants like Trolox. The IC50 values for some pyrazole derivatives were found to be significantly lower than those of Trolox, indicating their potential as effective antioxidants .
Anti-inflammatory Activity
Studies have reported that certain pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation in various models .
Antimicrobial Activity
This compound has also been tested for antimicrobial properties. Related compounds have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, suggesting that this compound may share similar antimicrobial potential .
Case Studies and Experimental Data
A summary of relevant studies is presented in the following table:
Q & A
Basic: What are the optimal synthetic routes for N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine?
Answer:
The synthesis typically involves multi-step protocols leveraging nucleophilic substitution and coupling reactions. For example:
- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions.
- Step 2: Functionalization of the pyrazole ring with difluoromethyl groups using reagents like ClCFH or BrCFH in DMF with NaH as a base .
- Step 3: Methylation of the amine group using iodomethane (CHI) and KCO in THF at 60°C .
- Step 4: Coupling the two pyrazole units via reductive amination (e.g., NaBHCN in MeOH) .
Key Optimization Parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF/THF | 15–20% |
| Catalyst | CuBr (0.1 eq) | Reduces side reactions |
| Temperature | 60–80°C | Enhances regioselectivity |
Basic: How is the molecular structure validated for this compound?
Answer:
Structural validation combines spectroscopic and crystallographic methods:
- NMR: H and C NMR confirm substituent positions. For example, the difluoromethyl group shows characteristic F NMR shifts at δ -80 to -90 ppm .
- X-ray Crystallography: SHELX software refines anisotropic displacement parameters and H-bonding networks. WinGX/ORTEP visualizes molecular packing .
- Mass Spectrometry: HRMS (ESI) validates molecular weight (e.g., [M+H] at m/z 283.12) .
Common Pitfalls:
- Disordered fluorine atoms in crystallography require high-resolution data (d < 0.8 Å).
- Overlapping NMR signals necessitate 2D techniques (e.g., HSQC, COSY).
Advanced: How do substituents (e.g., difluoromethyl vs. methylthio) influence biological activity?
Answer:
Substituents modulate lipophilicity, H-bonding, and steric effects:
- Fluorine Substituents: Difluoromethyl groups enhance metabolic stability and membrane permeability via reduced CYP450 interactions .
- Methylthio Groups: Increase π-π stacking but may reduce solubility (logP increases by ~0.5 units) .
Case Study:
| Compound | IC (μM) | logP |
|---|---|---|
| Difluoromethyl derivative | 0.12 | 2.1 |
| Methylthio analogue | 1.8 | 2.6 |
Mechanistic Insight: Fluorine’s electronegativity strengthens H-bonds with target enzymes (e.g., kinase ATP-binding pockets) .
Advanced: How to resolve contradictions in biological assay data (e.g., varying IC50_{50}50 values)?
Answer:
Contradictions arise from assay conditions or impurity profiles:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine).
- Impurity Analysis: LC-MS (>98% purity) and orthogonal methods (e.g., DSC for polymorph screening) .
- Statistical Validation: Triplicate runs with ANOVA (p < 0.05) and Z’-factor > 0.5 .
Example: A 10% impurity (unreacted amine intermediate) reduced IC by 50% in a kinase inhibition assay .
Advanced: What crystallography challenges arise with fluorinated pyrazoles?
Answer:
Fluorine’s high electron density and disorder complicate refinement:
- Disorder: Fluorine atoms in difluoromethyl groups often exhibit positional disorder. Mitigate with low-temperature data collection (100 K) .
- H-Bond Networks: Use SHELXL’s DFIX command to constrain F···H-N interactions (d = 2.2–2.5 Å) .
- Twinned Data: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
Case Study: A 1.0 Å dataset resolved F···H-N interactions critical for co-crystal stabilization .
Advanced: How to design QSAR models for pyrazole derivatives?
Answer:
QSAR workflows include:
Descriptor Selection: logP, polar surface area, and Hammett σ constants for fluorine .
Training Set: 20+ derivatives with measured IC/EC values.
Validation: Leave-one-out cross-validation (Q > 0.6) .
Model Output:
| Descriptor | Coefficient | p-value |
|---|---|---|
| logP | -0.87 | 0.003 |
| Fluorine count | 0.45 | 0.01 |
Application: Predicts a 3-fold activity increase for trifluoromethyl analogues .
Advanced: How to analyze regioselectivity in pyrazole functionalization?
Answer:
Regioselectivity is governed by electronic and steric factors:
- Electrophilic Substitution: Difluoromethyl groups direct electrophiles to the less hindered N-1 position (Hammett σ = 0.34) .
- Steric Maps: DFT calculations (B3LYP/6-31G*) show >5 kcal/mol preference for 5-substitution over 3-substitution .
Experimental Validation:
| Reaction Condition | 3-Substituted (%) | 5-Substituted (%) |
|---|---|---|
| NaH, DMF, 25°C | 15 | 85 |
| LDA, THF, -78°C | 5 | 95 |
Advanced: What are the best practices for stability studies of this compound?
Answer:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., demethylation or oxidation) .
- Light Sensitivity: UV-Vis spectroscopy (λ = 254 nm) detects photolytic cleavage of the C-F bond .
- Solution Stability: PBS (pH 7.4) at 37°C shows <5% degradation over 48 hours .
Key Finding: The difluoromethyl group reduces oxidative degradation compared to methylthio analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
